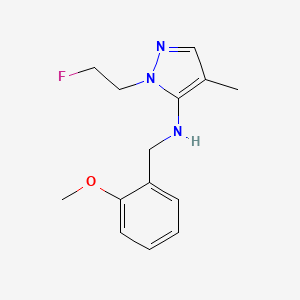![molecular formula C15H22ClNOSi B11759019 4-{[(tert-butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole](/img/structure/B11759019.png)
4-{[(tert-butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(tert-Butyldiméthylsilyl)oxy]méthyl}-7-chloro-1H-indole est un composé organique synthétique appartenant à la classe des dérivés de l’indole. Ce composé se caractérise par la présence d’un groupe tert-butyldiméthylsilyle, qui est un groupe protecteur courant en synthèse organique, et d’un atome de chlore en position 7 du cycle indole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-{[(tert-butyldiméthylsilyl)oxy]méthyl}-7-chloro-1H-indole implique généralement plusieurs étapes à partir de précurseurs disponibles dans le commerce. Une voie de synthèse courante comprend les étapes suivantes :
Matière de départ : La synthèse commence avec le 4-bromo-1H-indole.
Formylation : La formylation de Vilsmeier du 4-bromo-1H-indole en position 3 pour donner un intermédiaire formylé.
Protection : Le groupe formyle est réduit en alcool, qui est ensuite protégé à l’aide de chlorure de tert-butyldiméthylsilyle en présence d’imidazole pour obtenir l’intermédiaire silylé protégé.
Chloration : Introduction d’un atome de chlore en position 7 à l’aide de n-butyllithium et de diméthylformamide comme réactifs.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela inclut l’utilisation de réacteurs à flux continu pour améliorer le rendement et la sélectivité, ainsi que l’utilisation de systèmes automatisés pour l’ajout de réactifs et la surveillance des réactions.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-{[(tert-Butyldiméthylsilyl)oxy]méthyl}-7-chloro-1H-indole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier le cycle indole ou les substituants.
Substitution : L’atome de chlore en position 7 peut être substitué par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont des agents réducteurs fréquemment utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols et les alcoolates peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des cétones ou des acides carboxyliques, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels en position 7.
Applications De Recherche Scientifique
Le 4-{[(tert-Butyldiméthylsilyl)oxy]méthyl}-7-chloro-1H-indole a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Enquête sur son activité biologique potentielle, notamment ses propriétés anticancéreuses et antimicrobiennes.
Médecine : Exploré comme un composé de tête potentiel pour le développement de nouveaux produits pharmaceutiques.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Mécanisme D'action
Le mécanisme d’action du 4-{[(tert-butyldiméthylsilyl)oxy]méthyl}-7-chloro-1H-indole dépend de son application spécifique. En chimie médicinale, le composé peut interagir avec diverses cibles moléculaires, telles que les enzymes ou les récepteurs, pour exercer ses effets. La présence du groupe tert-butyldiméthylsilyle peut influencer la stabilité et la réactivité du composé, tandis que l’atome de chlore peut affecter son affinité de liaison et sa sélectivité.
Comparaison Avec Des Composés Similaires
Composés similaires
4-{[(tert-Butyldiméthylsilyl)oxy]méthyl}aniline : Structure similaire mais avec un groupe aniline au lieu d’un cycle indole.
(tert-Butyldiméthylsilyloxy)acétaldéhyde : Contient un groupe tert-butyldiméthylsilyle mais avec un groupe fonctionnel aldéhyde.
Unicité
Le 4-{[(tert-Butyldiméthylsilyl)oxy]méthyl}-7-chloro-1H-indole est unique en raison de la combinaison du cycle indole, du groupe protecteur tert-butyldiméthylsilyle et de l’atome de chlore en position 7. Cette structure unique confère des propriétés chimiques et physiques spécifiques qui peuvent être exploitées dans diverses applications.
Propriétés
Formule moléculaire |
C15H22ClNOSi |
|---|---|
Poids moléculaire |
295.88 g/mol |
Nom IUPAC |
tert-butyl-[(7-chloro-1H-indol-4-yl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C15H22ClNOSi/c1-15(2,3)19(4,5)18-10-11-6-7-13(16)14-12(11)8-9-17-14/h6-9,17H,10H2,1-5H3 |
Clé InChI |
XFPNYTMIWLGADO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1=C2C=CNC2=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


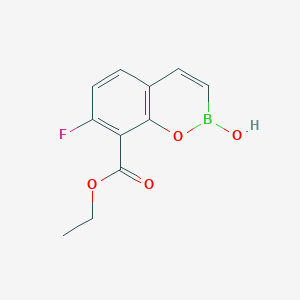


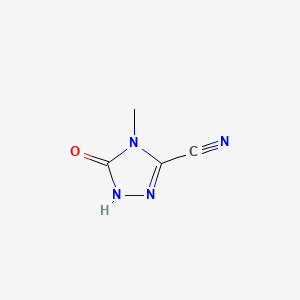
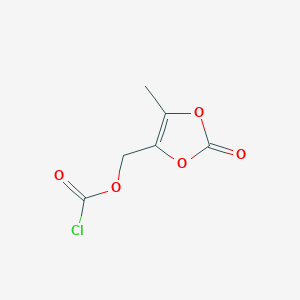
![[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11758976.png)


![[(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B11759003.png)
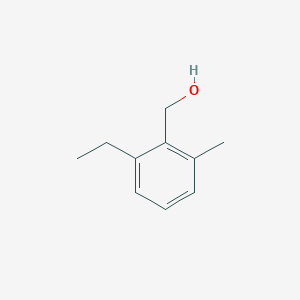

![[(3-Chlorophenyl)methyl][3-(trifluoromethoxy)propyl]amine](/img/structure/B11759023.png)

